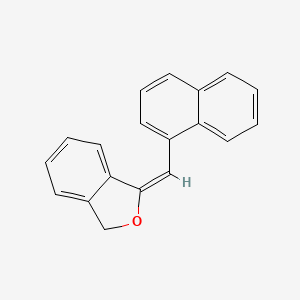
6,7-Dichloro-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions, and two methyl groups at the 1 and 4 positions on the quinoxaline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloroaniline and 1,2-diketone.
Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the quinoxaline ring.
Chlorination: The resulting quinoxaline intermediate is then chlorinated at the 6 and 7 positions using a chlorinating agent, such as thionyl chloride or phosphorus pentachloride.
Methylation: Finally, the chlorinated quinoxaline is methylated at the 1 and 4 positions using a methylating agent, such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of 6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into quinoxaline-2,3-diol derivatives.
Substitution: The chlorine atoms at the 6 and 7 positions can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used under mild conditions to achieve reduction.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or Grignard reagents, and are conducted under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit unique chemical and biological properties.
科学研究应用
6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
6,7-Dichloroquinoxaline-2,3-dione: Lacks the methyl groups at the 1 and 4 positions.
1,4-Dimethylquinoxaline-2,3-dione: Lacks the chlorine atoms at the 6 and 7 positions.
Quinoxaline-2,3-dione: Lacks both the chlorine atoms and the methyl groups.
Uniqueness
6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione is unique due to the presence of both chlorine atoms and methyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
91687-39-7 |
|---|---|
分子式 |
C10H8Cl2N2O2 |
分子量 |
259.09 g/mol |
IUPAC 名称 |
6,7-dichloro-1,4-dimethylquinoxaline-2,3-dione |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-13-7-3-5(11)6(12)4-8(7)14(2)10(16)9(13)15/h3-4H,1-2H3 |
InChI 键 |
CSGABAPGTUGRHI-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11858697.png)
![Benzo[d]isothiazol-5-yl benzoate](/img/structure/B11858707.png)
![6-Methoxy-2,3,9-trimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11858711.png)

![6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11858720.png)
![5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858728.png)


![Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11858758.png)



![5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11858773.png)

